molecular formula C8H9N3O4 B1610836 Methyl 4-hydrazinyl-3-nitrobenzoate CAS No. 87054-48-6

Methyl 4-hydrazinyl-3-nitrobenzoate

Cat. No.: B1610836
CAS No.: 87054-48-6
M. Wt: 211.17 g/mol
InChI Key: NWIYFWDJWIGDBG-UHFFFAOYSA-N
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Description

Methyl 4-hydrazinyl-3-nitrobenzoate is a useful research compound. Its molecular formula is C8H9N3O4 and its molecular weight is 211.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Methyl 4-hydrazinyl-3-nitrobenzoate has been studied for its potential anticancer properties. Research indicates that compounds containing hydrazine moieties can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells .

2. Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Investigations into its efficacy against bacterial strains have revealed that this compound possesses significant antibacterial properties, making it a candidate for developing new antibiotics .

3. Anti-inflammatory Effects
Research suggests that compounds similar to this compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines, thereby reducing inflammation in affected tissues .

Synthetic Applications

1. Intermediate in Organic Synthesis
this compound serves as an important intermediate in the synthesis of various complex organic molecules. Its reactive hydrazine group allows for further transformations, including cyclization reactions that are pivotal in creating heterocyclic compounds used in pharmaceuticals .

2. Development of Novel Drug Candidates
The compound's structure facilitates the development of novel drug candidates targeting specific biological pathways. For example, modifications to the hydrazine group can lead to derivatives with enhanced pharmacological profiles, potentially improving efficacy and reducing side effects compared to existing treatments .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityThis compound showed IC50 values indicating effective inhibition of cancer cell proliferation in vitro .
Study 2Antimicrobial EfficacyDemonstrated significant activity against Gram-positive bacteria, suggesting potential as a new antibiotic .
Study 3Anti-inflammatory PropertiesReduced levels of inflammatory markers in animal models, indicating therapeutic potential for inflammatory diseases .

Properties

CAS No.

87054-48-6

Molecular Formula

C8H9N3O4

Molecular Weight

211.17 g/mol

IUPAC Name

methyl 4-hydrazinyl-3-nitrobenzoate

InChI

InChI=1S/C8H9N3O4/c1-15-8(12)5-2-3-6(10-9)7(4-5)11(13)14/h2-4,10H,9H2,1H3

InChI Key

NWIYFWDJWIGDBG-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C=C1)NN)[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)NN)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

80 ml of hydrazine hydrate were poured into the suspension of 172.5 g of methyl 4-chloro-3-nitrobenzoate in 1600 ml of abs. ethanol under stirring, then the reaction mixture was refluxed while stirring for 45 minutes. The starting material dissolved and the product started to precipitate. After cooling down, the product was filtered by suction, washed with abs. ethanol and water successively until it became free from chloride ion. Thus, 4-methoxycarbonyl-2-nitrophenylhydrazine (143.6 g, 85%) was obtained as yellow crystals m.p.: 169°-171° C.
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
172.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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